molecular formula C8H14N2O2 B1476276 3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one CAS No. 1860076-03-4

3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one

Cat. No.: B1476276
CAS No.: 1860076-03-4
M. Wt: 170.21 g/mol
InChI Key: PVEPVHRVYSJCOU-UHFFFAOYSA-N
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Description

“3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one” is a chemical compound . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of similar structures has been achieved through the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

Researchers have utilized the structure of 2-oxa-5-azabicyclo[2.2.1]heptane to synthesize C-3 disubstituted analogs. These analogs serve as carbon-atom bridged morpholines, with variations in substituents leading to backbone-constrained versions of drugs like baclofen and pregabalin. This showcases the compound's role in creating structural diversity in medicinal chemistry (Garsi et al., 2022).

Compact Modules for Medicinal Chemistry

The structural novelty of certain morpholine amino acids derived from 2-oxa-5-azabicyclo[2.2.1]heptane has been highlighted. These compounds are seen as compact modules that could influence the physicochemical and pharmacokinetic properties of drug candidates. The implication is that these structures can provide intellectual property avenues and potentially modify drug properties (Kou et al., 2017).

Anti-Tumor Agents

A series of oxapenam derivatives, structurally related to 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, demonstrated notable antitumor activity. The study emphasized how variations in the structure, such as different substituents at specific positions, can significantly influence antitumor efficacy, offering insights into the design of new anticancer drugs (Singh & Micetich, 2003).

Design of Cysteine Protease Inhibitors

Compounds structurally related to 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one have been synthesized and evaluated as inhibitors of cysteine proteases, which are crucial in various diseases. This highlights the compound's potential in designing enzyme inhibitors with therapeutic applications (Zhou et al., 2002).

Properties

IUPAC Name

3-amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c9-2-1-8(11)10-4-7-3-6(10)5-12-7/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEPVHRVYSJCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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